molecular formula C13H8ClN3O5 B14938044 4-chloro-3,5-dinitro-N-phenylbenzamide

4-chloro-3,5-dinitro-N-phenylbenzamide

Cat. No.: B14938044
M. Wt: 321.67 g/mol
InChI Key: ZQDKTUNIRWGWBK-UHFFFAOYSA-N
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Description

4-chloro-3,5-dinitro-N-phenylbenzamide is an organic compound with the molecular formula C13H8ClN3O5. This compound is known for its unique chemical structure, which includes a benzamide core substituted with chloro and nitro groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dinitro-N-phenylbenzamide typically involves the nitration of 4-chlorobenzoic acid followed by amide formation. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The resulting 4-chloro-3,5-dinitrobenzoic acid is then reacted with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-3,5-dinitro-N-phenylbenzamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-dinitro-N-phenylbenzamide is unique due to the presence of both chloro and nitro substituents on the benzamide core. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H8ClN3O5

Molecular Weight

321.67 g/mol

IUPAC Name

4-chloro-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C13H8ClN3O5/c14-12-10(16(19)20)6-8(7-11(12)17(21)22)13(18)15-9-4-2-1-3-5-9/h1-7H,(H,15,18)

InChI Key

ZQDKTUNIRWGWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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